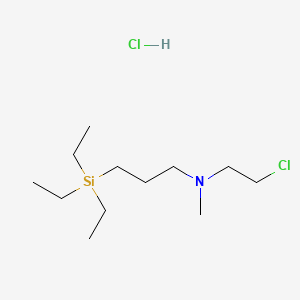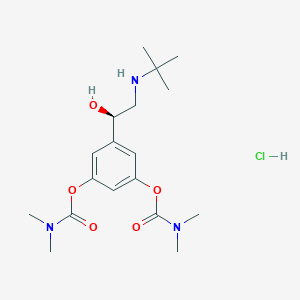
Bambuterol hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bambuterol hydrochloride, ®- is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other lung diseases associated with bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active drug terbutaline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bambuterol hydrochloride involves several steps. Initially, 3’,5’-dihydroxyacetophenone reacts with dimethylcarbamoyl chloride in the presence of a base at 50-95°C to form bis-3,5-(N,N-dimethylcarbamoyloxy)-acetophenone. This intermediate is then halogenated with bromine to produce bis-3’,5’-(N,N-dimethylcarbamoyloxy)-2-bromoacetophenone. The final step involves the reaction of this compound with sodium borohydride and 5-butylamine under reflux conditions to yield bambuterol hydrochloride .
Industrial Production Methods
Industrial production of bambuterol hydrochloride follows similar synthetic routes but is optimized for higher yield and safety. The process involves controlled reaction conditions and the use of solvents like dioxane, methanol, and ethyl acetate to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Bambuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, sodium borohydride for reduction, and various bases for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include terbutaline, which is the active metabolite of bambuterol hydrochloride, and other intermediate compounds used in its synthesis .
Scientific Research Applications
Bambuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta2-adrenoceptor agonists and their synthetic pathways.
Biology: Research on its effects on cellular pathways and receptor interactions is ongoing.
Medicine: It is extensively studied for its therapeutic effects in treating asthma and bronchospasm.
Industry: It is used in the development of new bronchodilator drugs and formulations
Mechanism of Action
Bambuterol hydrochloride exerts its effects by stimulating beta2-adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, resulting in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Comparison with Similar Compounds
Similar Compounds
Terbutaline: The active metabolite of bambuterol hydrochloride, used in similar therapeutic applications.
Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.
Formoterol: A long-acting beta2-adrenoceptor agonist with similar applications
Uniqueness
Bambuterol hydrochloride is unique in its long-acting nature and its role as a prodrug of terbutaline. This allows for sustained therapeutic effects and improved patient compliance compared to other similar compounds .
Properties
CAS No. |
662138-63-8 |
|---|---|
Molecular Formula |
C18H30ClN3O5 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m0./s1 |
InChI Key |
LBARATORRVNNQM-RSAXXLAASA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





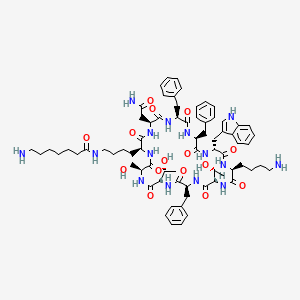
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
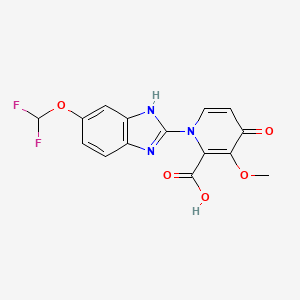
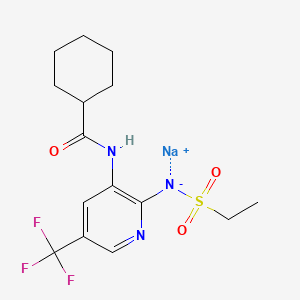
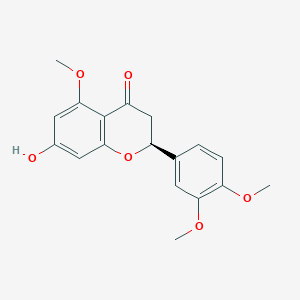
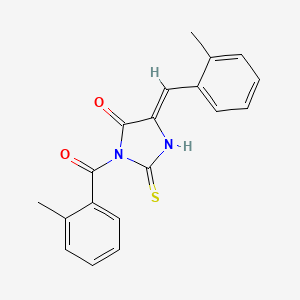
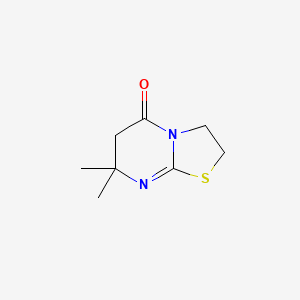
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
